CD38 inhibitor 1

Übersicht

Beschreibung

TC ADPRC 78c is a potent and specific inhibitor of the enzyme CD38, which is involved in the metabolism of nicotinamide adenine dinucleotide (NAD+). This compound has shown significant potential in reversing age-related metabolic dysfunctions by increasing NAD+ levels in tissues . It has been studied extensively for its therapeutic applications in various diseases, including cardiovascular diseases and metabolic disorders .

Vorbereitungsmethoden

The synthesis of TC ADPRC 78c involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of specific functional groups to enhance binding affinity to CD38.

Step 3: Purification and crystallization to obtain the final product with high purity.

Industrial production methods involve scaling up these synthetic routes under controlled conditions to ensure consistency and quality. High-performance liquid chromatography (HPLC) is often used to monitor the purity and yield of the compound .

Analyse Chemischer Reaktionen

TC ADPRC 78c durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Es kann auch mit gängigen Reduktionsmitteln wie Natriumborhydrid reduziert werden.

Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere ersetzt werden, um ihre Aktivität zu verändern.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Cancer Treatment

CD38 inhibitors are primarily investigated for their efficacy in treating hematological malignancies such as multiple myeloma. The presence of CD38 on myeloma cells makes it an attractive target for therapy. Notable CD38-targeting antibodies include daratumumab and isatuximab, which have shown significant clinical efficacy .

- Mechanism of Action : CD38 inhibitors block the enzymatic activity of CD38, thereby disrupting its role in tumor cell proliferation and survival. By inhibiting CD38, these agents can enhance the effectiveness of other cancer treatments and improve patient outcomes .

2. Enhancing CAR-T Cell Therapy

Recent studies indicate that inhibiting CD38 can mitigate CAR-T cell exhaustion, thereby improving the persistence and cytotoxicity of these engineered T cells against tumors. This suggests that CD38 inhibition may enhance the efficacy of CAR-T cell therapies in treating various cancers .

- Case Study : A study highlighted the correlation between CD38 expression and CAR-T cell exhaustion. By inhibiting CD38, researchers observed improved antitumor responses in preclinical models .

3. Autoimmune Diseases

CD38 inhibitors also show promise in treating autoimmune disorders. Research indicates that these inhibitors can modulate immune responses, potentially benefiting conditions like rheumatoid arthritis and lupus nephritis .

- Clinical Insights : NTX-748, a small molecule inhibitor, demonstrated efficacy in animal models of autoimmune diseases by increasing NAD+ levels while reducing inflammatory markers .

Comparative Efficacy of CD38 Inhibitors

The following table summarizes key findings from various studies regarding the efficacy of different CD38 inhibitors:

| Inhibitor | Target Disease | Mechanism | Efficacy Observed |

|---|---|---|---|

| Daratumumab | Multiple Myeloma | Antibody-dependent cellular cytotoxicity | High response rates in clinical trials |

| Isatuximab | Multiple Myeloma | Direct apoptotic activity | Significant improvement in progression-free survival |

| NTX-748 | Rheumatoid Arthritis | NADase activity inhibition | Reduced inflammation in preclinical models |

| 78c | Age-related Metabolic Dysfunction | Reversible uncompetitive inhibition | Activation of pro-longevity factors |

Wirkmechanismus

The mechanism of action of TC ADPRC 78c involves the inhibition of CD38, an enzyme that catalyzes the breakdown of NAD+ into nicotinamide and adenosine diphosphate ribose. By inhibiting CD38, TC ADPRC 78c increases NAD+ levels in tissues, which in turn enhances cellular energy metabolism and reduces age-related metabolic decline. The compound specifically binds to the active site of CD38, preventing its enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

TC ADPRC 78c ist im Vergleich zu anderen CD38-Inhibitoren aufgrund seiner hohen Spezifität und Potenz einzigartig. Ähnliche Verbindungen umfassen:

Thiazolochin(az)olin(on)-Derivate: Diese Verbindungen hemmen ebenfalls CD38, können aber unterschiedliche Bindungsaffinitäten und Spezifitäten aufweisen.

Nicotinamid-Analoga: Diese Verbindungen erhöhen den NAD+-Spiegel über verschiedene Mechanismen, zielen aber möglicherweise nicht spezifisch auf CD38 ab.

Die Einzigartigkeit von TC ADPRC 78c liegt in seiner Fähigkeit, CD38 selektiv mit hoher Potenz zu hemmen, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Biologische Aktivität

CD38 inhibitor 1 is a novel compound designed to inhibit the activity of CD38, an enzyme that plays a critical role in the metabolism of nicotinamide adenine dinucleotide (NAD+). This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with mitochondrial dysfunction and metabolic disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

CD38 is a NADase that degrades NAD+ into nicotinamide and ADP-ribose, thereby regulating cellular NAD+ levels. Elevated CD38 expression is linked to various pathological conditions, including metabolic dysfunction and aging. This compound exhibits high potency against CD38, with an IC50 value of 11 nM, indicating its effectiveness in inhibiting this enzyme while showing minimal activity against other targets .

Pharmacodynamics and Efficacy

In preclinical studies, this compound demonstrated significant effects on mitochondrial function and metabolic processes. Notably, in a Pus1 knockout mouse model of mitochondrial myopathy, treatment with this compound led to:

- Increased NAD+ Levels : Enhanced NAD+ levels in muscle tissue were observed, which are crucial for energy metabolism.

- Improved Endurance : A dose-dependent rescue of running endurance was noted, suggesting enhanced muscle function.

- Gene Expression Modulation : RNA sequencing revealed that the compound positively influenced genes associated with mitochondrial biogenesis and muscle contraction .

Comparative Data on CD38 Inhibitors

| Compound | IC50 (nM) | Mechanism of Action | Key Findings |

|---|---|---|---|

| This compound | 11 | NADase inhibition | Increases NAD+ levels, improves endurance |

| 78c | Low nM | Reversible uncompetitive inhibition | Activates pro-longevity factors |

Mitochondrial Myopathy Model

In a specific study utilizing a Pus1 knockout mouse model, treatment with this compound resulted in:

- Rescue of Endurance : Mice treated with the compound showed significant improvements in physical endurance compared to untreated controls.

- Metabolic Changes : The treatment led to decreased lactate production, indicating improved metabolic efficiency .

Immune Modulation Studies

Research involving the combination of anti-CD38 therapies has shown that modulation of CD38 can influence immune responses. For instance, studies combining anti-CD38 antibodies with PD-1 inhibitors demonstrated manageable safety profiles and reductions in CD38+ immune cells within the tumor microenvironment (TME), although significant antitumor activity was not consistently observed .

Research Findings

Recent investigations have highlighted several important aspects of this compound's biological activity:

- NAD+ Homeostasis : By inhibiting CD38, the compound helps maintain higher levels of NAD+, which is vital for various cellular processes including energy metabolism and DNA repair.

- Inflammation Control : Studies suggest that compounds targeting CD38 may also play a role in modulating inflammation via their effects on NAD+ metabolism .

- Potential Applications : Given its mechanism and effects on cellular metabolism, this compound shows promise for treating age-related metabolic disorders and conditions characterized by mitochondrial dysfunction.

Eigenschaften

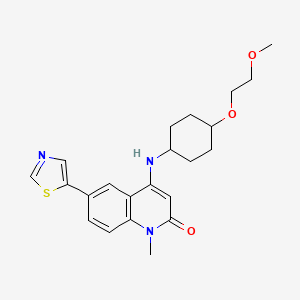

IUPAC Name |

4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQALSOBHVEJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336660 | |

| Record name | CD38-IN-78c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700637-55-3 | |

| Record name | CD38-IN-78c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.